Ethyl 2-fluoro-4-methylpyridine-6-acetate
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Overview
Description
Ethyl 2-fluoro-4-methylpyridine-6-acetate is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 4-position, and an ethyl acetate group at the 6-position of the pyridine ring. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-4-methylpyridine-6-acetate typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. For instance, starting from 2-bromo-4-methylpyridine, the bromine atom can be replaced by a fluorine atom using a fluorinating agent such as potassium fluoride (KF) under appropriate conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediates, such as 2-fluoro-4-methylpyridine, followed by esterification with ethyl acetate. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoro-4-methylpyridine-6-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Ethyl 2-fluoro-4-methylpyridine-6-acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-4-methylpyridine-6-acetate involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-Fluoro-4-methylpyridine: Lacks the ethyl acetate group but shares the fluorine and methyl substitutions.
4-Methylpyridine-6-acetate: Lacks the fluorine atom but has the methyl and ethyl acetate groups.
Uniqueness: Ethyl 2-fluoro-4-methylpyridine-6-acetate is unique due to the combined presence of the fluorine atom, methyl group, and ethyl acetate group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C10H12FNO2 |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-(6-fluoro-4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)6-8-4-7(2)5-9(11)12-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
KUUSNZUABZEFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=C1)C)F |
Origin of Product |
United States |
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